4-(2-Nitrobut-1-en-1-yl)morpholine
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Overview
Description
4-(2-Nitrobut-1-en-1-yl)morpholine is a chemical compound with the molecular formula C8H14N2O3. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical applications. The compound is characterized by the presence of a nitro group and a butenyl group attached to the morpholine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrobut-1-en-1-yl)morpholine typically involves the reaction of morpholine with 2-nitrobut-1-ene. This reaction can be carried out under various conditions, but a common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitrobut-1-en-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or butenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Nitrobut-1-en-1-yl)morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 4-(2-Nitrobut-1-en-1-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. Additionally, the compound can bind to specific proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Nitrobutyl)morpholine: Similar structure but with a saturated butyl group instead of the unsaturated butenyl group.
Morpholine: The parent compound without the nitro and butenyl groups.
4-Nitromorpholine: Contains a nitro group but lacks the butenyl group.
Uniqueness
4-(2-Nitrobut-1-en-1-yl)morpholine is unique due to the presence of both the nitro and butenyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
102631-86-7 |
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Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-(2-nitrobut-1-enyl)morpholine |
InChI |
InChI=1S/C8H14N2O3/c1-2-8(10(11)12)7-9-3-5-13-6-4-9/h7H,2-6H2,1H3 |
InChI Key |
DGRYTFDLIKITMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CN1CCOCC1)[N+](=O)[O-] |
Origin of Product |
United States |
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